3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione

Description

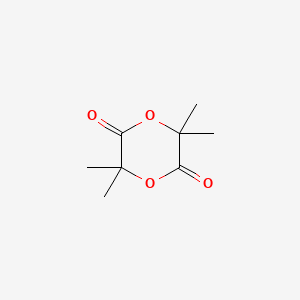

Structure

3D Structure

Properties

IUPAC Name |

3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYXPXGNODDCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(C(=O)O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217427 | |

| Record name | 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6713-72-0 | |

| Record name | 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylglycolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLGLYCOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUH22P7678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,3,6,6 Tetramethyl 1,4 Dioxane 2,5 Dione

Classical and Contemporary Synthetic Routes to 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione

The synthesis of this compound can be approached through several classical and contemporary chemical strategies. These methods range from the cyclization of α-hydroxy acid derivatives to the thermolysis of oligomeric precursors.

Oxidation-Based Synthesis Pathways

Currently, there is a lack of specific information in the surveyed literature detailing oxidation-based synthesis pathways for this compound.

Condensation Reactions Utilizing Malonic Acid Derivatives

The synthesis of the isomeric compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), is readily achieved through the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. chemicalbook.com This suggests the theoretical possibility of analogous routes to 1,4-dioxane-2,5-dione structures, although specific examples for the tetramethyl derivative are not prevalent in the literature. One patented method for a related compound, 3,3-dimethyl-1,4-dioxane-2,5-dione, involves the use of O-(chloroacetyl)-2-hydroxyisobutyric acid, which can be considered a derivative of a malonic acid precursor, yielding the product in approximately 25% yield after a demanding purification process. google.com

Oligomer Thermolysis Approaches and Yield Considerations

A common and effective method for the synthesis of 1,4-dioxane-2,5-diones is the two-step process involving the initial formation of α-hydroxy acid oligomers followed by their thermal depolymerization. google.com In the case of this compound, the precursor is 2-hydroxyisobutyric acid.

The first step involves heating 2-hydroxyisobutyric acid to induce self-condensation and form oligomers with the removal of water. google.com In the second step, these oligomers are subjected to thermolysis, typically at temperatures near 250°C in the presence of various catalysts, to yield the cyclic dimer. google.com This process is often carried out under vacuum to facilitate the distillation of the product as it is formed, which helps to shift the equilibrium towards the desired cyclic compound. google.com However, this method can be associated with challenges such as tar formation, which can lead to lower yields and slower production rates. google.com

A European patent describes a process for preparing tetramethyl glycolide (B1360168) by heating a composition containing at least 50% by weight of 2-hydroxyisobutyric acid and/or its oligomers to a temperature of at least 100°C. researchgate.net This method is presented as a simple, cost-effective, and high-yield approach. researchgate.net The process can be conducted in a still, a common apparatus for separation via distillation. researchgate.net

| Precursor | Reaction Conditions | Yield | Notes |

| 2-Hydroxyisobutyric Acid / Oligomers | Heating at ≥ 100°C | High | Simple and cost-effective method. researchgate.net |

| Oligomers of 2-hydroxyisobutyric acid | Thermolysis at ~250°C with catalysts | Variable | Prone to tar formation, which can lower yields. google.com |

Reported Co-formation in Industrial Processes

The formation of 1,4-dioxane-2,5-diones as by-products has been reported in certain industrial processes. For instance, these compounds can be generated during the manufacture of methacrylic acid via the sulfuric acid hydrolysis of methacrylamide (B166291). google.com The most common industrial route to methacrylic acid starts from acetone and hydrogen cyanide, which form acetone cyanohydrin. chemicalbook.com This is then treated with concentrated sulfuric acid to produce methacrylamide sulfate, which is subsequently hydrolyzed to methacrylic acid. chemicalbook.com It is within this process that the potential for co-formation of dioxane-dione structures exists.

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

Research into more efficient and sustainable synthetic routes for this compound is ongoing. One promising approach involves the use of renewable resources as starting materials. A biomass-based route has been developed where D-/L-lactic acids and pyruvic acid are used to synthesize α-hydroxyisobutyric acid (HIBA), which is then converted to the cyclic dimer, tetramethyl glycolide. researchgate.net Two pathways for the synthesis of HIBA from these renewable sources have been explored: the direct methylation of D-/L-lactic acid derivatives and the methylation of the α-keto group of a pyruvic acid derivative using a Grignard reaction. researchgate.net

Another innovative approach is the synthesis of tetramethyl glycolide from lactic acid via an acylation/cyclization pathway. This method is part of a broader effort to develop racemization-free and controlled depolymerizable polyesters from renewable carbon sources. acs.org

Functionalization and Derivatization Reactions of the this compound Scaffold

The primary chemical transformation of this compound is its ring-opening polymerization (ROP) to produce poly(tetramethyl glycolide) (PTMG). This polyester (B1180765) is of interest due to its potential biocompatibility and biodegradability.

Recent advancements have demonstrated the first organocatalytic ring-opening polymerization of tetramethyl glycolide. This metal-free approach utilizes a phosphazene base as a catalyst and benzyl (B1604629) alcohol as an initiator to synthesize PTMG at room temperature. The resulting polymer exhibits well-defined characteristics, including a narrow polydispersity index (Đ ≤ 1.2) and a predictable molecular weight, without evidence of transesterification.

The resulting PTMG has shown notable thermal properties, with a melting temperature (Tm) of up to 190.5°C and a high degree of crystallinity (50.8%). A significant feature of this polymer is its depolymerizability; sublimation at 250°C under vacuum can recover over 95% of the monomer, highlighting its potential for chemical recycling.

While ring-opening polymerization is the most studied reaction, the ester linkages in the 1,4-dioxane-2,5-dione ring are, in principle, susceptible to other nucleophilic attacks, which could lead to a variety of functionalized derivatives. However, specific examples of such reactions for the 3,3,6,6-tetramethyl substituted scaffold are not widely reported in the current literature.

| Reaction Type | Reagents/Catalysts | Product | Key Features |

| Ring-Opening Polymerization | Phosphazene base (P2-Et), Benzyl alcohol | Poly(tetramethyl glycolide) (PTMG) | Metal-free, controlled polymerization at room temperature, narrow polydispersity. |

| Depolymerization | Heat (250°C), Vacuum | This compound | High monomer recovery (>95%), potential for chemical recycling. |

Advanced Spectroscopic and Structural Elucidation of 3,3,6,6 Tetramethyl 1,4 Dioxane 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione, both ¹H and ¹³C NMR spectroscopy provide definitive evidence of its highly symmetrical structure.

Due to the molecular symmetry, all twelve methyl protons are chemically equivalent, as are the four methyl groups. This results in a single, sharp resonance in the ¹H NMR spectrum. The exact chemical shift is dependent on the solvent used, but is typically observed in the region of 1.5 ppm.

Similarly, the ¹³C NMR spectrum is expected to exhibit three distinct signals corresponding to the different carbon environments within the molecule: one for the methyl carbons, one for the quaternary carbons of the ring, and one for the carbonyl carbons. The high degree of symmetry simplifies the spectra, making unambiguous assignment straightforward. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the connectivity between protons and carbons, providing a complete and robust structural assignment.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.5 | Singlet |

| ¹³C (CH₃) | ~25 | Quartet |

| ¹³C (C) | ~80 | Singlet |

| ¹³C (C=O) | ~170 | Singlet |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Comprehensive Vibrational Spectroscopy (IR, Raman) for Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of this compound.

The IR spectrum is dominated by a very strong absorption band characteristic of the C=O stretching vibration of the ester functional groups, typically appearing in the range of 1750-1780 cm⁻¹. The C-O-C asymmetric stretching vibrations of the dioxane ring are also prominent, usually found between 1180 and 1260 cm⁻¹. The symmetric and asymmetric bending modes of the methyl groups are expected around 1454 cm⁻¹.

Raman spectroscopy complements the IR data. Due to the molecule's symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. A characteristic ring breathing mode, which provides information about the conformation of the dioxane ring, is often observed in the Raman spectrum of related lactide compounds around 935 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1750 - 1780 | Strong |

| C-O-C Asymmetric Stretch | 1180 - 1260 | Strong |

| Methyl Deformation | ~1454 | Medium |

| Ring Breathing Mode | ~935 | Medium (Raman) |

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Purity Assessment

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and assessing the purity of this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful method for this purpose. nih.govsielc.com For MS-compatible applications, mobile phases containing volatile acids like formic acid are employed. nih.govsielc.com

Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (172.18 g/mol ). nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for cyclic esters involve the loss of CO₂ or CO, as well as cleavage of the ring. For this compound, characteristic fragments would be expected from the loss of one or both ester groups and subsequent rearrangements. Analysis of the fragmentation pattern helps to confirm the molecular structure and can be used to identify impurities.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth and Quality Optimization

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For this compound, suitable crystals can be grown by slow evaporation of a saturated solution in an appropriate organic solvent, or by slow cooling of a hot, saturated solution. The choice of solvent is critical and can influence crystal morphology. Optimization of crystal quality may involve techniques such as vapor diffusion or liquid-liquid diffusion to control the rate of crystallization.

Elucidation of Crystal Packing and Hydrogen Bonding Networks

While this compound does not possess classical hydrogen bond donors, weak C-H···O hydrogen bonds can play a significant role in the crystal packing. In the crystal structures of related compounds, such as 3,6-diphenyl-1,4-dioxane-2,5-dione, these interactions lead to the formation of two-dimensional networks. researchgate.net The crystal packing of the title compound would likely be governed by van der Waals forces and these weak hydrogen bonds, influencing properties such as melting point and solubility.

Conformational Analysis of the Dioxane Ring in the Solid State

The six-membered 1,4-dioxane-2,5-dione ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat. In the solid state, the conformation is influenced by the substituents on the ring and the forces involved in crystal packing. For instance, the crystal structure of 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) reveals a skew boat conformation for the dioxane ring. google.com In asymmetrically substituted derivatives, a twist-boat conformation has been observed. nih.gov Given the steric bulk of the four methyl groups in this compound, the dioxane ring is expected to adopt a conformation that minimizes steric strain between the axial and equatorial methyl groups. A detailed analysis of torsion angles obtained from X-ray diffraction data would be necessary to precisely define the ring conformation.

Computational and Theoretical Investigations of 3,3,6,6 Tetramethyl 1,4 Dioxane 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione. Methods such as Density Functional Theory (DFT) are employed to determine molecular geometries, electronic properties, and reactivity parameters. researchgate.net

Calculations performed using computational chemistry packages provide key descriptors for the molecule. For instance, the IUPAC name is formally designated as this compound. nih.gov Key computed properties, such as molecular weight and formula, are foundational for any theoretical study. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₂O₄ | nih.gov |

| Molecular Weight | 172.18 g/mol | nih.gov |

| Exact Mass | 172.07355886 Da | nih.gov |

| InChI | InChI=1S/C8H12O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h1-4H3 | nih.gov |

| InChIKey | GZYXPXGNODDCBD-UHFFFAOYSA-N | nih.gov |

DFT studies on similar heterocyclic compounds, such as pyridinyl and pyrimidinyl phosphonates, have successfully used the B3LYP/6-311++G(d,p) level of theory to optimize structures and calculate electronic properties. Such an approach for this compound would involve geometry optimization to find the most stable arrangement of atoms, followed by calculation of electronic properties like HOMO-LUMO energy gap, which is crucial for understanding the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net While specific DFT studies on this molecule are not widely published, the methodologies are well-established. researchgate.netslideshare.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The six-membered dioxane ring can adopt various conformations, such as chair, boat, and twist-boat forms. The presence of four methyl groups significantly influences the conformational preferences and the energy barriers between different conformers.

A study on the structurally similar 3,3,6,6-tetramethyl-1,2,4,5-tetroxane utilized molecular dynamics simulations to scan the conformational space, followed by DFT calculations to refine the geometries and energies of stable conformers. researchgate.net A similar approach for tetramethylglycolide would involve mapping the potential energy surface (PES) to identify the global minimum energy conformation and other low-energy isomers. slideshare.netresearchgate.net The relative energies of these conformers can be determined, providing insight into their population distribution at a given temperature.

For the related compound 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide), X-ray crystallography has shown that the cyclic group adopts an irregular skew boat conformation. researchgate.net For this compound, steric hindrance between the four methyl groups would be a dominant factor in determining the most stable conformation.

Table 2: Hypothetical Conformational Energy Profile of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair | 0.00 | C-O-C-C = ±60 |

| Twist-Boat | Data not available | Data not available |

| Boat | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound, particularly its ring-opening polymerization (ROP). cas.cznih.gov Theoretical studies can map out the reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the polymerization process.

For instance, computational studies on the ROP of other cyclic esters, like methyl glycolide (B1360168), have used DFT to investigate the transition states for nucleophilic attack and the subsequent ring-opening. compchemhighlights.org A similar investigation for this compound would likely explore the mechanism catalyzed by common initiators, such as tin(II) octoate or organocatalysts. The steric hindrance from the methyl groups is expected to play a significant role in the reaction kinetics and regioselectivity of the ring-opening.

The mechanism for the ROP of the related 1,3-dioxolane-4-ones has been proposed to involve a competitive elimination and a subsequent Tishchenko reaction, a finding supported by computational modeling. rsc.org Understanding such alternative pathways is crucial for optimizing polymerization conditions to produce polymers with desired properties.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for experimental characterization. idc-online.comnih.gov

DFT calculations can be used to compute NMR chemical shifts (¹H and ¹³C). github.io The accuracy of these predictions has improved significantly, with methods like the Gauge-Independent Atomic Orbital (GIAO) method, often combined with a suitable functional (e.g., B3LYP) and basis set, providing results that correlate well with experimental data. compchemhighlights.org For a definitive structural assignment, especially for complex molecules, comparing computed chemical shifts with experimental values is a powerful technique. compchemhighlights.org

Similarly, vibrational frequencies and intensities for IR and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands. For the related (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, DFT calculations have been shown to reproduce the experimental VCD (Vibrational Circular Dichroism) and IR spectra with high accuracy. cas.cz

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Experimental Peak/Shift |

|---|---|---|

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not available | Data not available |

| IR (cm⁻¹) | Data not available | Data not available |

Note: This table is illustrative. Specific computational and corresponding experimental spectroscopic data for this compound were not found in the searched literature.

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules in solution, providing insights into their conformational flexibility, solvation, and interactions with the solvent. libretexts.orgsquarespace.com An MD simulation of this compound in a solvent like chloroform (B151607) or water would reveal how the solvent molecules arrange around the solute and how this affects the conformational equilibrium of the dioxane ring.

MD simulations on aqueous solutions of 1,4-dioxane (B91453) have been performed to calculate physical properties like density and enthalpy of mixing, and to analyze the hydrogen bonding network between dioxane and water. researchgate.net A similar study on tetramethylglycolide could provide valuable information on its solubility and behavior in different solvent environments, which is relevant for its polymerization and processing.

Furthermore, MD simulations can be used to generate an ensemble of conformations from which averaged properties, such as NMR chemical shifts, can be calculated for a more accurate comparison with experimental data obtained in solution. nih.gov

Reactivity Studies and Mechanistic Insights into 3,3,6,6 Tetramethyl 1,4 Dioxane 2,5 Dione

Investigations into Ring-Opening Polymerization (ROP) Resistance

Ring-opening polymerization is a primary method for converting cyclic esters into biodegradable polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). researchgate.netnih.gov However, 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione is exceptionally resistant to this process due to a combination of steric and electronic factors.

The most significant barrier to the ROP of this compound is severe steric hindrance. The molecule possesses two pairs of geminal methyl groups, with each pair located on the carbon atom alpha to a carbonyl group. This arrangement effectively creates a dense steric shield around the electrophilic carbonyl centers.

In a typical ROP mechanism, a catalyst must approach and coordinate with the ester's carbonyl group to initiate polymerization. 20.210.105nih.gov The bulky methyl groups on the tetramethylated ring physically obstruct this approach. This steric clash prevents the catalyst from achieving the necessary proximity and orientation to interact with the carbonyl carbon, thereby inhibiting the crucial initiation and subsequent propagation steps of polymerization. The interference of bulky groups near a reaction center is a well-documented phenomenon that dramatically reduces reactivity. kinampark.com

Beyond steric bulk, electronic effects also contribute to the molecule's stability and low reactivity in ROP. The four methyl groups are weakly electron-donating via an inductive effect. This effect pushes electron density towards the carbonyl carbons of the ester linkages.

The profound impact of the tetramethyl substitution is best understood by comparing its reactivity to that of less substituted analogues. Glycolide (B1360168) (unsubstituted) and lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) are well-known to readily undergo ROP to produce high molecular weight polyesters. mdpi.com Even lactides with other functional groups have been successfully polymerized.

The successful polymerization of these compounds underscores that the 1,4-dioxane-2,5-dione ring system is inherently polymerizable. The stark contrast in reactivity demonstrates that the addition of two extra methyl groups at the C3 and C6 positions is the critical factor responsible for inhibiting polymerization.

| Compound Name | Structure | Substitution Pattern | Observed ROP Behavior |

|---|---|---|---|

| Glycolide |  | Unsubstituted | Readily polymerizes to form Polyglycolic Acid (PGA). nih.gov |

| Lactide (L-, D-, meso-) |  | 3,6-dimethyl | Readily polymerizes to form Polylactic Acid (PLA). |

| This compound |  | 3,3,6,6-tetramethyl | Resistant to ROP under typical conditions due to steric hindrance and electronic effects. |

The failure of ROP is rooted in the inability to form a productive catalyst-substrate complex. Many common ROP catalysts, such as those based on tin, aluminum, or zinc, function through a coordination-insertion mechanism. 20.210.105nih.gov This process begins with the Lewis acidic metal center of the catalyst coordinating to one of the ester's carbonyl oxygens. This coordination polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and priming it for nucleophilic attack by an alkoxide group, which initiates the ring-opening.

In the case of this compound, the steric shield created by the gem-dimethyl groups prevents this essential coordination step. The catalyst, which is often a bulky molecule itself, cannot physically access the carbonyl oxygen. nih.govresearchgate.net Without this initial binding event, the catalytic cycle cannot commence, and the monomer remains unreacted. The catalyst and substrate are unable to engage in the necessary electronic and spatial arrangement for polymerization to occur.

Non-Polymerization Chemical Transformations

While resistant to catalytic ROP, the ester functional groups within this compound are not entirely inert. They can, in principle, undergo other chemical reactions typical of esters, although their reactivity is significantly diminished by the same steric factors that inhibit polymerization.

The ester linkages are susceptible to cleavage by strong nucleophiles. A common reaction for esters is base-promoted hydrolysis, or saponification. libretexts.org This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. For this compound, this process would lead to the irreversible opening of the ring.

The reaction would proceed via a typical nucleophilic acyl substitution mechanism. libretexts.org The attack of a hydroxide ion would form a tetrahedral intermediate, which would then collapse to expel the alkoxide, cleaving the ring. A second hydrolysis event at the remaining ester would complete the breakdown of the molecule. The final products, after reaction with two equivalents of a base like sodium hydroxide, would be two equivalents of the corresponding carboxylate salt, sodium 2-hydroxyisobutyrate. Due to the significant steric hindrance, this reaction would likely require more forcing conditions (e.g., higher temperatures, prolonged reaction times, or higher base concentration) than the hydrolysis of less hindered esters.

Cycloaddition and Other Pericyclic Reactions

Current scientific literature provides limited specific examples of this compound participating in cycloaddition or other pericyclic reactions, such as Diels-Alder or sigmatropic rearrangements. The steric bulk of the four methyl groups at the 3- and 6-positions likely hinders the approach of potential reactants, making such concerted reactions energetically unfavorable. While cycloaddition reactions are pivotal in the synthesis of various complex organic frameworks, the application of this compound as a substrate in these transformations is not well-documented. Research in this area is sparse, and the compound's potential for this type of reactivity remains largely unexplored.

Radical Reactions and Their Pathways

Similar to cycloadditions, there is a notable scarcity of published research detailing the involvement of this compound in radical reactions. The stability of the 1,4-dioxane-2,5-dione ring system, enhanced by the gem-dimethyl substitution, makes it resistant to radical-induced ring-opening. Studies on related, less substituted lactides have shown that the rate of ring-opening decreases with increased methyl substitution. In the case of this compound, ring-opening is often not observed under conditions that would typically initiate such reactions in other cyclic esters. researchgate.netresearchgate.netresearchgate.netresearchgate.net This high stability suggests that the generation of a radical species on the ring and subsequent propagation pathways are not readily accessible.

Kinetics and Thermodynamics of Reactions Involving this compound

Kinetic and thermodynamic studies of this compound (TMDD) have primarily focused on its formation from its precursor, methyl-2-hydroxyisobutyrate (M-2HiBA), and its comparative stability relative to other glycolides.

The gas-phase transesterification of M-2HiBA to TMDD is an endothermic and endergonic process. The estimated standard enthalpy of formation (Δr-fH°) and standard Gibbs free energy of formation (Δr-fG°) for this reaction are approximately 105.8 kJ mol⁻¹ and 77.8 kJ mol⁻¹, respectively. researchgate.net These values indicate that the formation of TMDD is thermodynamically less favorable compared to the formation of less substituted glycolides like lactide (LD) from methyl lactate (B86563) (MLA). researchgate.net

Kinetic investigations reveal that the cyclization of M-2HiBA to TMDD is slower than that of methyl glycolate (B3277807) (MGA) to glycolide (GD). researchgate.net The steric hindrance from the additional methyl groups on the α-carbon in M-2HiBA is thought to impede the formation of the cyclic ester. researchgate.net

The table below presents a comparison of kinetic and thermodynamic parameters for the formation of different glycolides.

| Compound | Precursor | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Δr-fH° (kJ mol⁻¹) | Δr-fG° (kJ mol⁻¹) |

| This compound (TMDD) | Methyl-2-hydroxyisobutyrate (M-2HiBA) | - | ~105.8 researchgate.net | ~77.8 researchgate.net |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione (B1217422) (Lactide, LD) | Methyl lactate (MLA) | 48 researchgate.net | - | - |

| 1,4-Dioxane-2,5-dione (Glycolide, GD) | Methyl glycolate (MGA) | 37 researchgate.net | 89.3 researchgate.net | 70.9 researchgate.net |

Data for TMDD formation is estimated, while data for LD and GD formation is based on experimental and calculated values from cited research. researchgate.netresearchgate.net

The high stability of this compound is also evident in its resistance to ring-opening polymerization. Studies have shown that the rate of ring-opening of methyl-substituted 1,4-dioxane-2,5-diones decreases as the number of methyl groups increases. For this compound, ring-opening is often not observed at all under certain catalytic conditions. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Advanced Material Science Applications and Polymer Research Featuring 3,3,6,6 Tetramethyl 1,4 Dioxane 2,5 Dione

Utilization in Copolymer Architectures: A Tale of Steric Influence

The bulky nature of the four methyl groups in 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione significantly influences its reactivity in polymerization processes. While initially considered potentially non-polymerizable due to steric hindrance, recent research has demonstrated that its ring-opening polymerization (ROP) is indeed possible under specific catalytic conditions. An organocatalytic approach has been successfully employed to synthesize poly(tetramethyl glycolide) (PTMG), a polyester (B1180765) with notable thermal properties. ulprospector.com

This controlled polymerization opens up possibilities for its use as a comonomer in various copolymer architectures. By incorporating TMG units into existing polymer chains, such as those of polylactide (PLA) or polyglycolide (PGA), it is hypothesized that the thermal and mechanical properties of the resulting copolymers can be precisely tuned. The rigid, sterically hindered TMG units could potentially enhance the glass transition temperature and thermal stability of the copolymer.

However, under polymerization conditions where the catalyst is not sufficiently active to overcome the steric barrier of TMG, it may act as a non-polymerizable or slowly polymerizable comonomer. This characteristic can be strategically employed to control the molecular weight and architecture of copolymers. For instance, in a copolymerization with a more reactive monomer like lactide, the TMG could act as a chain-limiting agent or lead to the formation of block-like structures.

Table 1: Comparison of Polymerization Behavior of 1,4-Dioxane-2,5-diones

| Monomer | Substituents | Polymerization Reactivity | Resulting Polymer Properties |

|---|---|---|---|

| Glycolide (B1360168) | None | High | High crystallinity, high melting point |

| Lactide (3,6-dimethyl-) | Two methyl groups | Moderate | Tunable crystallinity and mechanical properties |

| Tetramethylglycolide (3,3,6,6-tetramethyl-) | Four methyl groups | Low (requires specific catalysts) | High melting point, high crystallinity ulprospector.com |

Role as a Cross-linking Agent in Polymer Network Formation

While direct application of this compound as a cross-linking agent is not yet extensively documented, its chemical structure suggests potential pathways for this application. The ester linkages within the dioxane ring are susceptible to hydrolysis or transesterification reactions. This reactivity could be harnessed to form cross-linked polymer networks.

One hypothetical approach involves the synthesis of functional polymers with pendant hydroxyl or carboxyl groups. These functional polymers could then be reacted with TMG under appropriate conditions, leading to the formation of ester bonds that act as cross-links between the polymer chains. The resulting network structure would be influenced by the concentration of TMG and the functionality of the base polymer.

Furthermore, the polymer derived from TMG, poly(tetramethyl glycolide) (PTMG), possesses terminal hydroxyl and carboxyl groups that could be activated for subsequent cross-linking reactions. ulprospector.com This would allow for the creation of biodegradable and biocompatible hydrogels and thermosets with properties dictated by the cross-linking density.

Fabrication of Specialty Materials with Integrated Dioxane Units

The successful polymerization of this compound has paved the way for the fabrication of specialty materials with unique properties. The resulting polymer, poly(tetramethyl glycolide) (PTMG), exhibits a high melting temperature (up to 190.5 °C) and a significant degree of crystallinity (around 50.8%). ulprospector.com These characteristics distinguish it from other aliphatic polyesters like polylactic acid (PLA) and suggest its potential for applications requiring enhanced thermal stability.

The synthesis of TMG from bio-based α-hydroxyisobutyric acid further enhances its appeal as a building block for sustainable and biocompatible materials. ulprospector.com Research into PTMG has highlighted its potential for a closed-loop life cycle, as the polymer can be efficiently depolymerized back to its monomer with high recovery rates. ulprospector.com This chemical recyclability is a significant advantage in the pursuit of a circular economy for plastics.

Table 2: Thermal Properties of Poly(tetramethyl glycolide) (PTMG)

| Property | Value | Reference |

|---|---|---|

| Melting Temperature (Tm) | Up to 190.5 °C | ulprospector.com |

The integration of these rigid, crystalline dioxane units into other polymer backbones through copolymerization is a promising strategy for developing advanced materials with tailored performance for specific applications, such as in biomedical devices or engineering plastics.

Research into its Potential as an Intermediate for Functional Molecules

Beyond its role in polymer synthesis, this compound holds potential as a versatile intermediate for the synthesis of other functional molecules. The ester linkages of the dioxane ring can be cleaved through hydrolysis to yield two molecules of 2-hydroxyisobutyric acid. researchgate.net This α-hydroxy acid is a valuable building block in its own right.

Precursor in Organic Synthesis for Biologically Active Compounds

2-Hydroxyisobutyric acid, readily accessible from the hydrolysis of TMG, is a precursor for various organic compounds, including some with potential biological activity. For instance, it is a known precursor to methacrylic acid, a key monomer for the production of a wide range of acrylic polymers used in medical and dental applications. researchgate.net

While direct synthesis of complex biologically active molecules from TMG is not a primary area of current research, its role as a stable, crystalline precursor to 2-hydroxyisobutyric acid provides an indirect pathway. The controlled release of 2-hydroxyisobutyric acid from a polymer matrix composed of PTMG could also be explored for applications in drug delivery or as a biocompatible excipient.

Development of Advanced Polymer Blends and Composites

The development of polymer blends and composites offers a powerful strategy to achieve a desired balance of properties that may not be attainable with a single polymer. The unique thermal and mechanical characteristics of poly(tetramethyl glycolide) (PTMG) make it an interesting candidate for blending with other polymers.

For example, blending PTMG with more ductile but lower-melting-point bioplastics could result in a material with improved heat resistance and stiffness, while retaining some flexibility. The miscibility and interfacial adhesion between PTMG and other polymers would be critical factors in determining the final properties of the blend.

In the realm of composites, PTMG or copolymers containing TMG could be used as a matrix material for reinforcement with various fillers, such as natural fibers or inorganic nanoparticles. The high crystallinity and thermal stability of PTMG could contribute to the development of robust and durable composite materials for a range of applications, from automotive components to biodegradable packaging. Further research is needed to explore the full potential of this compound in these advanced material formulations.

Future Perspectives and Emerging Research Directions for 3,3,6,6 Tetramethyl 1,4 Dioxane 2,5 Dione

Designing Novel Catalytic Systems for Challenging Transformations

The ring-opening polymerization (ROP) of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione is a thermodynamically favorable but kinetically challenging process. The significant steric hindrance created by the gem-dimethyl groups at the 3- and 6-positions of the dioxane ring impedes the approach of catalysts and initiators, making polymerization significantly more difficult than for less substituted lactones like lactide. Consequently, a primary area of future research is the development of highly active and selective catalytic systems capable of overcoming this steric barrier.

Current research into the ROP of other sterically hindered lactones provides a roadmap for this endeavor. While traditional catalysts like tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) are widely used for common cyclic esters, they often lack the activity required for bulky monomers. researchgate.net Emerging strategies focus on several classes of catalysts:

Organocatalysts: Bifunctional catalysts, such as those combining a thiourea (B124793) and a tertiary amine, have shown promise for the ROP of lactide by simultaneously activating the monomer and the initiating alcohol. acs.org For sterically demanding monomers, phosphazene bases represent a class of exceptionally strong, non-ionic organic bases that can facilitate ROP even at low temperatures. acs.org

Metal-Based Lewis Acids: Strong Lewis acids can activate the monomer's carbonyl group, making it more susceptible to nucleophilic attack. Silicon-based Lewis acids, such as bis(perchlorocatecholato)silane derivatives, have been reported as effective catalysts for the ROP of various lactones and could be explored for this challenging substrate. researchgate.net

Cationic Initiators: Cationic complexes of metals like niobium(V) and tantalum(V) have been shown to initiate the ROP of lactones through a coordination-insertion mechanism, where the monomer coordinates to the metal center before ring-opening. nih.gov The design of catalysts with specific ligand environments that can accommodate bulky monomers is a key direction.

Future work will likely involve computational modeling, such as Density Functional Theory (DFT), to design catalysts with tailored steric and electronic properties that can effectively coordinate and open the highly substituted ring of this compound. rsc.orgnih.gov

Table 1: Comparison of Potential Catalytic Systems for ROP of Sterically Hindered Monomers

| Catalyst Class | Mechanism Principle | Potential Advantages for Hindered Monomers | Reference |

|---|---|---|---|

| Bifunctional Organocatalysts (e.g., Thiourea-Amine) | Dual activation of monomer and initiator | Avoids metal contamination; high control over polymerization. | acs.org |

| Phosphazene Bases | Strong basicity promotes initiation | High activity at low temperatures, enabling stereocontrol. | acs.org |

| Strong Lewis Acids (e.g., Silicon-based) | Monomer activation via carbonyl coordination | Can achieve high molecular weights with neutral catalysts. | researchgate.net |

| Cationic Metal Complexes (e.g., Nb(V), Ta(V)) | Coordination-insertion | High activity and potential for living polymerization. | nih.gov |

Precision Synthesis of Tailored Derivatives for Specific Applications

While the synthesis of this compound itself is established, the next frontier lies in the precision synthesis of its functionalized derivatives. Introducing chemical handles onto the monomer would allow for the creation of advanced polymers with tailored properties, such as altered hydrophilicity, sites for cross-linking, or attachment points for bioactive molecules. However, the synthesis of such derivatives is complicated by the same steric factors that hinder polymerization.

Research into the synthesis of other functionalized 1,4-dioxane-2,5-diones provides potential pathways. For example, methods have been developed to create derivatives from glutamic acid or to introduce alkyne groups, yielding functional polyesters after ROP. researchgate.netresearchgate.net Adapting these multi-step synthetic routes to precursors of 2-hydroxyisobutyric acid could yield novel monomers. An alternative approach involves the synthesis of unsymmetrical 1,4-dioxane-2,5-diones, for instance, by co-dimerizing 2-hydroxyisobutyric acid with another α-hydroxy acid, such as glycolic or lactic acid. google.com This would create copolymers with tunable properties directly from the monomer stage.

Advanced Characterization under Operando Conditions

Understanding the mechanism and kinetics of the ring-opening polymerization of this compound is crucial for optimizing the process and controlling the properties of the resulting polymer. Traditional analytical methods involve quenching the reaction at different time points, which can be disruptive and may not capture the true behavior of transient intermediates.

Operando spectroscopy, which involves monitoring the reaction in real-time under actual process conditions, offers a powerful tool to gain deeper insights. Techniques such as operando Raman or infrared (IR) spectroscopy could be employed to track the concentration of the monomer, the growing polymer chains, and any catalyst-monomer complexes. This would provide invaluable data on reaction rates, initiation efficiency, and potential side reactions. While such studies have not yet been reported specifically for this monomer, their application to other polymerization systems demonstrates their potential for elucidating complex reaction mechanisms and guiding catalyst development.

Integration with Machine Learning and AI for Predictive Chemistry

By training ML models on existing datasets of polymer properties, researchers can predict key characteristics of poly(2-hydroxyisobutyric acid) and its copolymers, such as glass transition temperature, tensile strength, and degradation rate, without the need for extensive initial synthesis and testing. nih.govarxiv.org Novel ML architectures that incorporate information about a polymer's 3D structure and periodicity are showing improved accuracy over older models that relied solely on sequence data. llnl.govarxiv.org These predictive tools can be used to:

Screen virtual libraries of copolymers derived from the tetramethyl monomer to identify candidates with desired property profiles.

Guide the design of experiments by identifying the most influential structural features on a given property.

Accelerate the discovery of new catalysts by predicting their activity towards sterically hindered monomers.

Contribution to Sustainable Chemical Processes and Circular Economy Initiatives

Polyesters are at the forefront of efforts to create a circular plastics economy due to the potential for chemical recycling. nih.gov The ester linkages in the polymer backbone are susceptible to cleavage, allowing for depolymerization back to the monomer or other valuable chemicals. nih.govbohrium.com Poly(2-hydroxyisobutyric acid), derived from this compound, fits squarely within this paradigm.

The polymer's structure suggests it could be chemically recycled via solvolysis (e.g., hydrolysis or alcoholysis) under moderate conditions, potentially accelerated by catalysts. acs.org This closed-loop recycling would allow the monomer to be recovered in high purity and repolymerized, creating new polymer with properties identical to the virgin material. acs.org This approach avoids the material downcycling often seen in mechanical recycling and reduces reliance on fossil feedstocks. nih.gov Future research will focus on optimizing the depolymerization conditions and demonstrating the feasibility of a closed-loop life cycle for this polymer, a key step in advancing sustainable chemical manufacturing.

Interdisciplinary Applications in Nanoscience and Advanced Manufacturing

The unique properties imparted by the fully substituted backbone of poly(2-hydroxyisobutyric acid) open up possibilities in specialized, high-value applications.

Nanoscience: Biocompatible and biodegradable polymers are widely used to create nanoparticles for drug delivery and other biomedical applications. tandfonline.commdpi.com The properties of poly(2-hydroxyisobutyric acid) could be leveraged to create novel nanocarriers. For instance, gold nanoparticles have been incorporated into poly(hydroxybutyric acid)-based hydrogels for medical use. tandfonline.com Similar nanocomposites could be developed, with the polymer's degradation rate and drug-release profile tuned by its molecular weight and crystallinity.

Advanced Manufacturing: Additive manufacturing, or 3D printing, requires polymers with specific thermal and mechanical properties. bohrium.com Polyesters like polylactic acid (PLA) are among the most common materials used in fused deposition modeling (FDM) due to their biodegradability and processability. nih.gov The polymer derived from this compound could be a candidate for specialized 3D printing applications, particularly in the biomedical field for creating custom implants and tissue scaffolds where biocompatibility and controlled degradation are essential. acs.org Research would be needed to formulate the polymer into printable filaments and to characterize the properties of the resulting 3D-printed objects. bohrium.comresearchgate.net

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione?

- Methodological Answer : Structural confirmation requires 1H and 13C NMR to identify methyl group environments and lactone ring geometry. FTIR verifies carbonyl (C=O) and ether (C-O-C) functional groups. For crystalline samples, X-ray diffraction resolves solid-state conformation. Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) or GC-MS (for volatile impurities). Thermal stability is evaluated using DSC (melting point: 116–119°C) and TGA to monitor decomposition profiles .

Q. How does the steric profile of this compound influence its solubility in common organic solvents?

- Methodological Answer : The four methyl groups increase hydrophobicity, limiting solubility in polar solvents (e.g., water, methanol). Systematic solubility studies in solvents like dichloromethane, THF, and toluene at varying temperatures (25–60°C) can quantify this. Use UV-Vis spectroscopy or gravimetric analysis to measure saturation concentrations. Computational tools like COSMO-RS predict solubility parameters based on molecular charge distribution .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Avoid exposure to moisture by using anhydrous solvents and gloveboxes for sensitive reactions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational reaction yields be resolved in the synthesis of derivatives?

- Methodological Answer : Discrepancies often stem from unmodeled solvent effects or catalyst deactivation. Validate computational models (e.g., DFT with implicit solvation) against controlled experiments under inert conditions. Use high-throughput screening to test catalyst systems (e.g., Sn(Oct)₂, organocatalysts) and track byproducts via LC-MS . Cross-reference with microkinetic modeling to refine activation energy estimates .

Q. What factorial design approaches optimize copolymerization with lactones while minimizing side reactions?

- Methodological Answer : Apply Box-Behnken or Central Composite Designs to vary monomer ratios, initiator concentration, and temperature. Use in-situ FTIR to monitor conversion rates and detect transesterification byproducts. Analyze molecular weight distributions via GPC-MALS and thermal properties via DSC . Computational fluid dynamics (CFD ) models reactor hydrodynamics to scale up reactions .

Q. How do methyl groups affect the compound’s hydrolytic degradation kinetics in biomedical applications?

- Methodological Answer : Conduct pH-dependent degradation studies (pH 2–10) at 37°C, sampling periodically to measure mass loss via gravimetry and analyze fragments via ESI-MS . Compare with non-methylated analogs (e.g., lactide) to isolate steric effects. Molecular dynamics simulations model water diffusion rates into polymer matrices .

Q. What strategies mitigate crystallinity challenges in polymer blends incorporating this compound?

- Methodological Answer : Blend with amorphous co-monomers (e.g., ε-caprolactone) and characterize using WAXS/SAXS to assess crystallite size reduction. DSC measures glass transition (Tg) and melting point (Tm) shifts. MDSC differentiates reversible and non-reversible thermal events. Monte Carlo simulations predict miscibility based on Hansen solubility parameters .

Data Contradiction and Theoretical Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability in open vs. inert atmospheres?

- Methodological Answer : Perform TGA-MS under nitrogen and air to identify oxidative degradation pathways (e.g., radical chain reactions). Compare activation energy (Ea) via Flynn-Wall-Ozawa isoconversional method. Validate with accelerated rate calorimetry (ARC) for exothermic behavior. Theoretical studies using ReaxFF MD simulate bond cleavage under thermal stress .

Q. What theoretical frameworks explain unexpected regioselectivity in nucleophilic attacks on the dioxanedione ring?

- Methodological Answer : Combine frontier molecular orbital (FMO) theory (e.g., LUMO maps) with NBO analysis to identify electron-deficient sites. Experimental validation via kinetic isotope effects (KIE) and deuterium labeling quantifies transition state interactions. Machine learning models trained on analogous lactones predict reactivity trends .

Methodological Innovation

Q. How can AI-driven platforms accelerate the discovery of novel catalysts for asymmetric polymerization?

- Methodological Answer :

Train graph neural networks (GNNs) on datasets of catalyst performance (e.g., enantiomeric excess, yield). Use active learning to prioritize high-potential candidates for robotic synthesis. COMSOL Multiphysics integrates reaction kinetics with heat/mass transfer constraints. Validate with circular dichroism (CD) and XRD of crystalline polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.